molecular formula C7H13NO2 B010785 (2S,3S)-2-methylpiperidine-3-carboxylic acid CAS No. 110287-65-5

(2S,3S)-2-methylpiperidine-3-carboxylic acid

Cat. No.: B010785
CAS No.: 110287-65-5
M. Wt: 143.18 g/mol
InChI Key: LAWPBIIDJCWFFN-WDSKDSINSA-N
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Description

(2S,3S)-2-methylpiperidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of the carboxylic acid group and the methyl group at specific positions on the ring gives it unique stereochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-methylpiperidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of chiral starting materials and asymmetric synthesis techniques. For example, the compound can be synthesized from (2S,3S)-2,3-O-isopropylidenetartrate through a series of reactions including esterification, hydrolysis, and cyclization . The reaction conditions typically involve the use of solvents like 2-propanol and catalysts such as tetraisopropyl titanate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial production to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield (2S,3S)-2-methylpiperidine-3-one, while reduction can produce (2S,3S)-2-methylpiperidine-3-methanol.

Scientific Research Applications

(2S,3S)-2-methylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and fine chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of (2S,3S)-2-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved in its action include modulation of neurotransmitter levels and inhibition of metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-methylglutamate: Another chiral compound with similar structural features but different stereochemistry.

    (2S,3S)-3-hydroxyleucine: A compound with a hydroxyl group instead of a carboxylic acid group at the same position.

    (2S,3S)-2,3-dihydro-3-hydroxyanthranilic acid: A structurally related compound with different functional groups.

Uniqueness

(2S,3S)-2-methylpiperidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both a carboxylic acid group and a methyl group on the piperidine ring. This combination of features makes it particularly valuable in asymmetric synthesis and chiral resolution studies .

Properties

IUPAC Name

(2S,3S)-2-methylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-6(7(9)10)3-2-4-8-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWPBIIDJCWFFN-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601255341
Record name (2S,3S)-2-Methyl-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260606-59-4
Record name (2S,3S)-2-Methyl-3-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260606-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S)-2-Methyl-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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